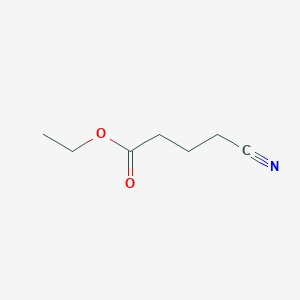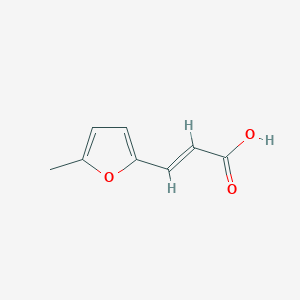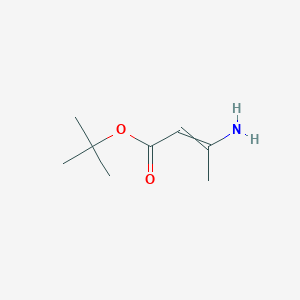
4,6-Dimethyl-1-oxidopyrimidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1-oxidopyrimidin-1-ium (DMPO) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. DMPO is a spin trap that can react with free radicals and form stable adducts, which can be detected by various spectroscopic techniques.
Applications De Recherche Scientifique
4,6-Dimethyl-1-oxidopyrimidin-1-ium has been widely used in scientific research as a spin trap to study free radical reactions in various biological and chemical systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium can trap a wide range of free radicals, including superoxide, hydroxyl radical, alkoxyl radical, and lipid peroxyl radical.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1-oxidopyrimidin-1-ium involves the reaction of the nitroxide group with a free radical to form a stable nitroxide radical adduct. The reaction is reversible, and the nitroxide radical adduct can be detected by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy.
Effets Biochimiques Et Physiologiques
4,6-Dimethyl-1-oxidopyrimidin-1-ium has been shown to have antioxidant properties and can scavenge free radicals in biological systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium has also been shown to protect cells from oxidative stress and apoptosis induced by reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Dimethyl-1-oxidopyrimidin-1-ium is a stable and non-toxic compound that can be easily synthesized and purified. 4,6-Dimethyl-1-oxidopyrimidin-1-ium is also a highly specific spin trap that can selectively trap free radicals in various biological and chemical systems. However, 4,6-Dimethyl-1-oxidopyrimidin-1-ium has a relatively short half-life and can react with other molecules in biological systems, which may affect its specificity and sensitivity.
Orientations Futures
There are several future directions for the research on 4,6-Dimethyl-1-oxidopyrimidin-1-ium. First, the development of new spin traps with improved sensitivity and specificity for specific free radicals is needed. Second, the application of 4,6-Dimethyl-1-oxidopyrimidin-1-ium in vivo studies to investigate the role of free radicals in various diseases is needed. Third, the combination of 4,6-Dimethyl-1-oxidopyrimidin-1-ium with other techniques, such as mass spectrometry and imaging techniques, can provide more detailed information on free radical reactions in biological systems.
Conclusion
In conclusion, 4,6-Dimethyl-1-oxidopyrimidin-1-ium is a spin trap that has been widely used in scientific research to study free radical reactions in various biological and chemical systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium has unique properties that make it a valuable tool for investigating the role of free radicals in various diseases. Further research on 4,6-Dimethyl-1-oxidopyrimidin-1-ium and its derivatives is needed to develop new spin traps with improved sensitivity and specificity for specific free radicals and to investigate the role of free radicals in various diseases.
Méthodes De Synthèse
4,6-Dimethyl-1-oxidopyrimidin-1-ium can be synthesized by the oxidation of 4,6-dimethylpyrimidine with lead tetraacetate or potassium permanganate. The reaction yields 4,6-Dimethyl-1-oxidopyrimidin-1-ium as a yellowish-orange crystalline solid. The purity of 4,6-Dimethyl-1-oxidopyrimidin-1-ium can be further improved by recrystallization from ethanol or acetonitrile.
Propriétés
IUPAC Name |
4,6-dimethyl-1-oxidopyrimidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(2)8(9)4-7-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBUMJJZANUIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=N1)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-oxidopyrimidin-1-ium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)











